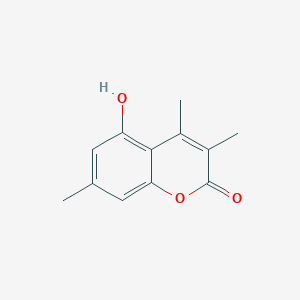

5-Hydroxy-3,4,7-trimethyl-2H-chromen-2-one

Description

Contextualization within Chromen-2-one Chemistry and Biology

The 2H-chromen-2-one scaffold is a prominent heterocyclic system found in many natural products and synthetic molecules of significant biological importance. researchgate.netnih.govresearchgate.net These compounds are recognized for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. researchgate.netmdpi.com The core structure consists of a fused benzene (B151609) and α-pyrone ring.

The biological and chemical properties of coumarins are highly dependent on the substitution pattern on this core structure. Hydroxylation, particularly at the C5 and C7 positions, is a common feature that often plays a crucial role in the biological activity of these molecules. For instance, 5- and 7-hydroxycoumarin derivatives have been investigated for their potential as serotonin (B10506) receptor antagonists and for other therapeutic applications. nih.govmdpi.com

Potential Significance of the 5-Hydroxy-3,4,7-trimethyl-2H-chromen-2-one Scaffold

Based on the established knowledge of related coumarin (B35378) derivatives, the specific scaffold of this compound could be of interest for academic inquiry. The introduction of methyl groups at the C3, C4, and C7 positions would significantly alter the electronic and steric properties of the parent 5-hydroxycoumarin. These modifications could potentially modulate the compound's interaction with biological targets, influence its pharmacokinetic profile, or lead to novel chemical reactivity.

For example, studies on other substituted coumarins have shown that methylation can impact antibacterial activity and other biological effects. researchgate.net The specific arrangement of three methyl groups in concert with the 5-hydroxy group on the chromen-2-one core represents a unique chemical space that has not been explored.

Hypothetical Research Objectives and Scope of Investigation

Should research on this compound be undertaken, the overarching objectives would likely include:

Synthesis: Development of a reliable and efficient synthetic route to obtain the compound in high purity. This could potentially involve modifications of established methods for coumarin synthesis, such as the Pechmann condensation or Knoevenagel condensation, using appropriately substituted starting materials. researchgate.net

Characterization: Full structural elucidation and characterization of the compound using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties: Determination of key physicochemical parameters such as melting point, boiling point, solubility, and lipophilicity (logP), which are crucial for understanding its behavior in biological systems.

Biological Screening: A broad-based screening of its biological activities, guided by the known properties of related coumarins. This could include assays for antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.

Structure-Activity Relationship (SAR) Studies: Comparison of its biological activities with other coumarin derivatives to understand the contribution of the specific trimethyl substitution pattern to its biological profile.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-3,4,7-trimethylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-6-4-9(13)11-7(2)8(3)12(14)15-10(11)5-6/h4-5,13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTPJAGDJGBKEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C(C(=O)OC2=C1)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10420598 | |

| Record name | 5-HYDROXY-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107057-96-5 | |

| Record name | 5-HYDROXY-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Derivatization of 5 Hydroxy 3,4,7 Trimethyl 2h Chromen 2 One

Methodologies for Chromen-2-one Core Construction

The construction of the fundamental 2H-chromen-2-one scaffold can be achieved through several established organic synthesis routes. These methods, varying in their precursors and catalytic conditions, provide the foundation for producing a wide array of substituted coumarins.

Classical Organic Synthesis Routes (e.g., Pechmann, Knoevenagel Condensations)

Pechmann Condensation: This is one of the most widely employed methods for coumarin (B35378) synthesis, involving the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester. researchgate.net The reaction mechanism initiates with a transesterification, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, and concludes with a dehydration step to form the pyrone ring. researchgate.net The choice of acid catalyst is crucial and can range from strong Brønsted acids like sulfuric acid to various Lewis acids. jk-sci.com Electron-donating groups on the phenol generally facilitate the reaction. jk-sci.com

Knoevenagel Condensation: This method provides an alternative route to coumarins, typically those substituted at the 3-position. It involves the base-catalyzed condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as a malonic ester or cyanoacetate. researchgate.net The reaction proceeds through a nucleophilic addition followed by a dehydration and subsequent lactonization.

Microwave-Assisted Synthetic Protocols for Chromen-2-one Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields in the synthesis of chromen-2-one derivatives. This technique can be applied to classical reactions like the Pechmann condensation, significantly reducing reaction times from hours to minutes. acs.org The use of microwave irradiation in solvent-free conditions also aligns with the principles of green chemistry.

Multi-Step Chemical Synthesis for Substituted Chromen-2-ones

For complex or specifically substituted chromen-2-ones where direct one-pot methods may fail or provide poor selectivity, multi-step synthetic sequences are employed. These can involve the initial synthesis of a substituted phenol or β-ketoester precursor, followed by the core coumarin-forming reaction. For instance, a desired substitution pattern on the phenolic ring can be constructed through a series of electrophilic aromatic substitution reactions before the Pechmann or Knoevenagel condensation is performed. Other strategies might involve the synthesis of an intermediate that is then cyclized to form the coumarin ring. researchgate.net

Specific Synthetic Approaches to 5-Hydroxy-3,4,7-trimethyl-2H-chromen-2-one

The synthesis of this compound requires careful consideration of precursor selection and reaction conditions to ensure the correct placement of the hydroxyl and three methyl groups.

Precursor Selection and Reaction Pathway Optimization

The logical precursors for the synthesis of this compound via a Pechmann-type condensation would be 3,5-dimethylphenol (B42653) and a β-ketoester that can provide the 3,4-dimethyl substitution on the pyrone ring, such as ethyl 2-methylacetoacetate .

The reaction pathway would follow the general mechanism of the Pechmann condensation. However, the substitution pattern of 3,5-dimethylphenol presents a significant challenge in regioselectivity.

Yield Enhancement and Regioselectivity Control in this compound Synthesis

Controlling the regioselectivity of the electrophilic aromatic substitution step in the Pechmann condensation is paramount for the successful synthesis of this compound from 3,5-dimethylphenol. The two methyl groups in 3,5-dimethylphenol are activating and direct ortho and para to themselves. This means that electrophilic attack can occur at the C2, C4, and C6 positions.

For the desired product, the attack must occur at the C2 position (ortho to the hydroxyl group and one methyl group, and para to the other methyl group). However, competing reactions can lead to the formation of isomeric products. For example, a study on the Pechmann condensation of 3,5-dimethylphenol with ethyl acetoacetate (B1235776) reported the formation of 4,5,7-trimethylcoumarin, indicating that the initial electrophilic attack occurred at the C4 position. acs.org This highlights the inherent difficulty in directing the reaction to the desired C2 position.

Furthermore, the reaction of 4-chloro-3,5-dimethylphenol (B1207549) with ethyl acetoacetate under Pechmann conditions was found to yield a chromone (B188151) derivative instead of the expected coumarin, further illustrating the influence of substitution on the reaction outcome. acs.orgacs.org

To achieve the synthesis of this compound, several strategies could be explored to enhance yield and control regioselectivity:

Catalyst Selection: The choice of a bulky Lewis acid catalyst might favor attack at the less sterically hindered C2 position.

Protecting Groups: A multi-step approach involving the use of protecting groups to block the more reactive C4 and C6 positions of 3,5-dimethylphenol could be employed. After the Pechmann condensation, the protecting groups would be removed to yield the desired product.

Alternative Synthetic Routes: If the Pechmann condensation proves to be unselective, alternative multi-step routes would need to be designed. This could involve the synthesis of a pre-functionalized phenol where the substitution pattern is already established before the final cyclization to form the coumarin ring.

Below is a table summarizing the potential challenges and strategies for the synthesis of the target compound.

| Challenge | Potential Strategy |

| Regioselectivity of Electrophilic Attack | Use of bulky Lewis acid catalysts, employment of protecting groups on the phenol ring. |

| Formation of Isomeric Products | Optimization of reaction conditions (temperature, solvent), chromatographic separation of isomers. |

| Low Yields | Use of microwave-assisted synthesis, optimization of catalyst and reactant ratios. |

| Formation of Chromone Byproducts | Careful selection of condensing agent and reaction conditions. |

Chemical Modification and Derivatization of this compound

The chemical architecture of this compound offers several sites for modification. The primary locations for derivatization are the phenolic hydroxyl group at position 5 and the aromatic benzene (B151609) ring of the chromen-2-one system.

Functionalization of the Hydroxyl Group at Position 5

The hydroxyl group at the C-5 position is a prime target for functionalization due to its nucleophilic character. Reactions common for phenols can be applied to introduce a variety of substituents, thereby altering the molecule's physicochemical properties.

One common modification is O-alkylation . In a typical reaction, the 5-hydroxycoumarin is treated with an alkyl halide in the presence of a base such as potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a polar aprotic solvent like dimethylformamide (DMF). For instance, studies on other 5-hydroxycoumarins have shown successful conjugation with complex moieties like monoterpenoid bromides to yield ether-linked derivatives. nih.gov This strategy could be employed to attach various alkyl or substituted alkyl chains to the 5-position of the target molecule.

Table 1: Representative O-Alkylation Reaction on a 5-Hydroxycoumarin Scaffold

| Reactant 1 | Reactant 2 | Reagents | Product Type |

|---|

Esterification is another key functionalization strategy. The hydroxyl group can react with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form the corresponding esters. This modification is often used to create prodrugs or to modulate the biological activity of the parent compound.

Strategic Substitutions on the Chromen-2-one Ring System

The benzene portion of the chromen-2-one ring is susceptible to electrophilic aromatic substitution reactions. The existing hydroxyl and methyl groups are activating and ortho-, para-directing, influencing the position of new substituents. Given the substitution pattern of this compound, the available positions for substitution are C-6 and C-8.

The Mannich reaction is a notable example of electrophilic substitution on activated coumarin rings. nih.gov This reaction introduces an aminomethyl group onto the aromatic ring, typically adjacent to a powerful activating group like a hydroxyl. For 7-hydroxycoumarins, this substitution occurs at the C-8 position. nih.gov By analogy, it is plausible that this compound could undergo a Mannich reaction with formaldehyde (B43269) and a secondary amine at either the C-6 or C-8 position, depending on the steric and electronic influences of the surrounding methyl and hydroxyl groups.

Other electrophilic substitutions such as halogenation, nitration, or Friedel-Crafts reactions could also be envisaged, with the regioselectivity being a key point of investigation.

Formation of Fused Heterocyclic Architectures via this compound

The synthesis of fused heterocyclic systems often utilizes hydroxycoumarins as key building blocks. nih.govmdpi.com These reactions typically involve the hydroxyl group and an adjacent carbon atom to construct a new ring. For example, 3-hydroxy and 4-hydroxycoumarins are common precursors for fusing five-membered rings like furans, pyrroles, or pyrazoles to the coumarin core. nih.govsemanticscholar.org

While direct examples starting from a 5-hydroxycoumarin are less common for this purpose, annulation reactions could potentially be designed. A reaction that involves both the C-5 hydroxyl group and the C-6 position could lead to the formation of a furan (B31954) or pyran ring fused to the benzene moiety of the coumarin system. Such transformations often require multi-step sequences or specialized catalytic systems to achieve the desired cyclization. The development of these synthetic routes would represent a novel extension of coumarin chemistry.

Advanced Analytical and Spectroscopic Characterization of 5 Hydroxy 3,4,7 Trimethyl 2h Chromen 2 One

Comprehensive Structural Elucidation Techniques

The precise molecular structure of 5-Hydroxy-3,4,7-trimethyl-2H-chromen-2-one is established through a combination of powerful spectroscopic methods. These techniques probe the nuclear and electronic environments within the molecule, allowing for a detailed assignment of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are utilized to map the proton and carbon frameworks of the molecule.

¹H NMR Spectroscopy:

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. In a typical analysis, the compound is dissolved in a deuterated solvent, such as DMSO-d₆. The characteristic chemical shifts (δ) for the protons of this compound are observed. The phenolic hydroxyl proton (-OH) at position 5 typically appears as a singlet at approximately 10.30 ppm. The aromatic protons on the coumarin (B35378) ring system also give rise to distinct signals. The two aromatic protons at positions 6 and 8 appear as a singlet at 6.55 ppm. The three methyl groups at positions 3, 4, and 7 exhibit singlets at 2.02 ppm, 2.25 ppm, and 2.50 ppm, respectively.

In closely related 6-substituted derivatives, the chemical shifts for the core structure remain largely consistent. For instance, the hydroxyl group at C-5 is observed at a significantly downfield shift (around 13.90 ppm), which is characteristic of a strongly deshielded proton due to intramolecular hydrogen bonding with the adjacent carbonyl group. The aromatic proton at C-8 typically appears as a singlet around 6.67 ppm. The methyl groups at C-3, C-4, and C-7 also show characteristic singlets at approximately 2.07 ppm, 2.61 ppm, and 2.46 ppm, respectively.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides a detailed picture of the carbon skeleton. The carbonyl carbon of the lactone ring is typically the most downfield signal, appearing around 160.6 ppm. The carbon atoms of the aromatic ring and the double bond in the pyrone ring resonate in the region of 106.8 to 155.5 ppm. The methyl carbons are found in the upfield region of the spectrum, with typical shifts of 12.5 ppm (C-3 methyl), 18.8 ppm (C-4 methyl), and 20.7 ppm (C-7 methyl). For some derivatives, the carbonyl carbon of the coumarin core is observed at approximately 161 ppm.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 3-CH₃ | 2.02 (s) | 12.5 |

| 4-CH₃ | 2.25 (s) | 18.8 |

| 5-OH | 10.30 (s) | - |

| C-6, C-8 | 6.55 (s) | 106.8, 107.3 |

| 7-CH₃ | 2.50 (s) | 20.7 |

| C-2 | - | 160.6 |

| C-3 | - | 117.9 |

| C-4 | - | 148.0 |

| C-4a | - | 111.9 |

| C-5 | - | 155.5 |

| C-7 | - | 140.8 |

| C-8a | - | 152.9 |

Data obtained in DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). s = singlet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, Q-ToF-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule.

For this compound (C₁₂H₁₂O₃), the expected exact mass can be calculated. Upon ionization, the molecule will form a molecular ion peak (M⁺) in the mass spectrum. The fragmentation of this molecular ion will produce a series of daughter ions, the masses of which can provide valuable structural information. Common fragmentation pathways for coumarins include the loss of carbon monoxide (CO), methyl radicals (•CH₃), and other small neutral molecules. The specific fragmentation pattern for this compound would be determined experimentally using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Quadrupole Time-of-Flight Mass Spectrometry (Q-ToF-MS), or other forms of HRMS.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy:

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically recorded using a KBr pellet, would show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. The stretching vibration of the α,β-unsaturated lactone carbonyl (C=O) group is expected to appear as a strong absorption band in the range of 1750-1700 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the pyrone ring would be observed in the 1600-1450 cm⁻¹ region. C-H stretching vibrations of the methyl groups and the aromatic ring would appear around 3000-2850 cm⁻¹ and 3100-3000 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or methanol, would exhibit absorption maxima (λ_max) corresponding to π→π* transitions within the conjugated coumarin system. The position and intensity of these absorption bands are influenced by the substitution pattern on the coumarin ring. The presence of the hydroxyl and methyl groups will cause shifts in the absorption maxima compared to the unsubstituted coumarin core.

Chromatographic Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for determining the purity of a compound and for its quantitative analysis in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its more advanced version, UPLC, are powerful separation techniques used to assess the purity of a compound and to quantify its concentration. A suitable HPLC or UPLC method for this compound would typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.

The compound would be detected using a UV detector set at one of its absorption maxima. A pure sample would ideally show a single, sharp peak in the chromatogram. The presence of other peaks would indicate impurities. For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a pure standard of the compound and measuring the corresponding peak areas. This allows for the determination of the concentration of the compound in an unknown sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the analysis of volatile and thermally stable compounds. Due to the relatively low volatility of this compound, direct analysis by GC-MS may be challenging. However, it can be analyzed after conversion to a more volatile derivative.

A common derivatization procedure for compounds with hydroxyl groups is silylation, where the hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether. This increases the volatility and thermal stability of the compound, making it amenable to GC-MS analysis. The derivatized compound would then be separated on a GC column and detected by a mass spectrometer. The resulting mass spectrum would show the molecular ion of the derivatized compound and a characteristic fragmentation pattern that can be used for its identification and quantification.

Solid-State Structural Investigations

X-ray Diffraction Crystallography (XRD) for Absolute Configuration and Packing Interactions

No published single-crystal X-ray diffraction data for this compound could be located. Such a study would be necessary to definitively determine its absolute configuration, bond lengths, bond angles, and the nature of its intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking.

Computational Crystallography and Software Tools (e.g., SHELXL, Mercury CSD)

Without experimental crystallographic data, the application of computational crystallography software like SHELXL (for structure refinement) and Mercury CSD (for visualization and analysis of crystal packing) to this compound cannot be performed.

Computational Chemistry for Structural Validation

Density Functional Theory (DFT) Calculations for Spectral Prediction and Conformational Analysis

No specific peer-reviewed publications detailing Density Functional Theory (DFT) calculations for this compound were found. DFT calculations would be instrumental in predicting its spectroscopic properties (such as NMR and IR spectra), analyzing its conformational isomers, and understanding its electronic structure.

Biological Activity Profiling and Mechanistic Exploration of 5 Hydroxy 3,4,7 Trimethyl 2h Chromen 2 One

In Vitro Biological Screening Modalities

The biological profile of 5-Hydroxy-3,4,7-trimethyl-2H-chromen-2-one and related chromen-2-one (coumarin) scaffolds has been the subject of extensive research. These investigations reveal a broad spectrum of pharmacological activities, explored through various in vitro screening methods. The presence of the hydroxyl group at the C-5 position, along with other substitutions on the benzopyrone core, is often critical to its biological function.

Antioxidant and Free Radical Scavenging Capabilities (e.g., DPPH Assay, Lipid Peroxidation Models)

The antioxidant potential of coumarin (B35378) derivatives is a well-documented area of their biological activity. The ability to scavenge free radicals and inhibit oxidative processes like lipid peroxidation is crucial for mitigating cellular damage implicated in numerous pathological conditions. The presence of at least one hydroxyl group on the coumarin ring is considered essential for significant antioxidant activity. nih.gov

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free-radical scavenging ability of a compound. In this assay, the antioxidant donates a hydrogen atom to the stable DPPH radical, reducing it and causing a color change that can be measured spectrophotometrically. japer.in While specific DPPH scavenging data for this compound is not extensively detailed in the literature, studies on structurally related hydroxycoumarins demonstrate the importance of the hydroxyl group's position and number for this activity. nih.govjaper.in For instance, other 2H-chromen-2-one derivatives have shown moderate antiradical activity in various assays. researchgate.net

In models of lipid peroxidation, which simulates oxidative damage to cell membranes, certain 2H-chromen-2-one derivatives have demonstrated a prolonged antioxidant effect, indicating their potential to protect lipids from damaging chain reactions initiated by free radicals. researchgate.net

Table 1: DPPH Radical Scavenging Activity of Selected Hydroxycoumarin Derivatives

| Compound | IC50 Value | Reference |

|---|---|---|

| 7-Hydroxy-4-methylcoumarin | > 100 µg/mL | japer.in |

| 4-Hydroxycoumarin (B602359) | > 100 µg/mL | japer.in |

Note: IC50 represents the concentration required to scavenge 50% of DPPH radicals.

Antimicrobial Efficacy (e.g., Inhibition of DNA Gyrase)

The coumarin scaffold is a key feature in a class of antibiotics that exert their effect by inhibiting bacterial DNA gyrase. nih.gov DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, as it introduces negative supercoils into the DNA, a process crucial for relieving torsional stress. mdpi.com This enzyme is an attractive target for antibacterial agents because it is present in prokaryotes but not in human cells. nih.gov

Aminocoumarin antibiotics, such as novobiocin (B609625) and clorobiocin, function by binding to the GyrB subunit of DNA gyrase, which contains the ATP-binding site. nih.govresearchgate.net This binding competitively inhibits the enzyme's ATPase activity, thereby blocking its function and leading to bacterial cell death. mdpi.comresearchgate.net While specific studies on the DNA gyrase inhibitory activity of this compound are limited, the general mechanism is well-established for the broader coumarin class. Modifications to the coumarin core and its side chains significantly influence the potency and spectrum of antibacterial activity. nih.gov

Table 2: DNA Gyrase Inhibitory Activity of Selected Coumarin Antibiotics

| Compound | Target | IC50 Value (vs. E. coli DNA Gyrase) | Reference |

|---|---|---|---|

| Clorobiocin | DNA Gyrase B Subunit | 0.01 µM | nih.gov |

Anti-inflammatory Response Modulation (e.g., COX-2 and iNOS Expression, Cytokine Production)

The anti-inflammatory properties of hydroxylated flavonoids and related phenolic compounds often involve the modulation of key inflammatory mediators. Enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are critical in the inflammatory cascade, producing nitric oxide (NO) and prostaglandins, respectively. Overexpression of these enzymes is a hallmark of inflammatory conditions.

Studies on compounds structurally related to this compound, such as 5-hydroxy polymethoxyflavones, have demonstrated significant anti-inflammatory effects. For example, 5-demethylnobiletin (5-hydroxy-6,7,8,3',4'-pentamethoxyflavone) and its metabolites have been shown to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells. semanticscholar.org This inhibition is achieved by downregulating the gene expression of iNOS and COX-2. semanticscholar.orgnih.gov Furthermore, these compounds can suppress the transcription of pro-inflammatory cytokines like TNF-α. nih.gov The 5-hydroxy group is often a key structural feature for these activities, suggesting a similar potential for this compound.

Table 3: Effect of Related 5-Hydroxy Compounds on Inflammatory Markers

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| 5-Demethylnobiletin (5DN) | RAW 264.7 Macrophages | Decreased iNOS and COX-2 gene expression | semanticscholar.org |

| 5,4'-Didemethylnobiletin (Metabolite of 5DN) | RAW 264.7 Macrophages | Stronger inhibition of NO production than parent compound | semanticscholar.org |

Enzyme Inhibition Studies (e.g., Monoamine Oxidase, D-Amino Acid Oxidase, Lipoxygenase, α-Glucosidase)

The chromen-2-one skeleton is a versatile scaffold for designing inhibitors of various enzymes implicated in human diseases.

Monoamine Oxidase (MAO): MAO enzymes (MAO-A and MAO-B) are crucial in the metabolism of neurotransmitters. MAO-B inhibitors are of particular interest for treating neurodegenerative disorders like Parkinson's disease. A close structural analog, 5-hydroxy-2-methyl-chroman-4-one, was identified as a selective and reversible inhibitor of human MAO-B, with an IC50 value of 3.23 µM. nih.govresearchgate.net This suggests that the 5-hydroxy-chromenone scaffold is a promising starting point for developing MAO-B inhibitors.

D-Amino Acid Oxidase (DAAO): DAAO is a flavoenzyme that degrades D-serine, a key neuromodulator of the NMDA receptor. frontiersin.org Inhibition of DAAO is a therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia. nih.govjohnshopkins.edu The related compound 3-hydroxy-2H-chromen-2-one has been identified as an inhibitor of human DAAO. frontiersin.org

Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. mdpi.comresearchgate.net Inhibition of 5-lipoxygenase (5-LOX) is a target for treating inflammatory diseases. researchgate.netnih.gov Various coumarin derivatives have demonstrated effective lipoxygenase inhibition, which is often linked to their antioxidant or free-radical scavenging properties. mdpi.com

α-Glucosidase: This enzyme is involved in carbohydrate digestion, and its inhibition is a key mechanism for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govnih.gov Several coumarin derivatives have been reported as potent inhibitors of α-glucosidase, with some showing competitive inhibition and higher affinity for the enzyme than the standard drug acarbose. researchgate.net

Table 4: Enzyme Inhibitory Activities of Selected Chromen-2-one and Related Derivatives

| Enzyme | Inhibitor Compound | IC50 Value | Reference |

|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | 5-hydroxy-2-methyl-chroman-4-one | 3.23 µM | nih.gov |

| Monoamine Oxidase A (MAO-A) | 5-hydroxy-2-methyl-chroman-4-one | 13.97 µM | nih.gov |

| D-Amino Acid Oxidase (DAAO) | 3-hydroxy-2H-chromen-2-one | Data reported, specific IC50 not listed in abstract | frontiersin.org |

| Lipoxygenase (Soybean) | 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one | 96.6% inhibition | mdpi.com |

Anticancer Potential and Cellular Effects (e.g., Apoptosis Induction, Cell Growth Inhibition, Reversal of Drug Resistance)

The chromen-2-one scaffold is present in numerous compounds with significant anticancer properties, acting through various cellular mechanisms.

Apoptosis Induction and Cell Growth Inhibition: Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer cells. Several hydroxycoumarin derivatives have been shown to selectively inhibit the proliferation of cancer cells while having minimal effect on non-cancerous cells. nih.gov For example, bis(4-hydroxy-2H-chromen-2-one) was found to decrease the proliferation of MCF-7 breast cancer cells, induce cell cycle arrest in the G2/M phase, and trigger apoptosis. nih.gov This apoptotic effect was mediated by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2. nih.gov Similarly, new 5-hydroxycoumarin derivatives have been shown to sensitize tumor cells to the effects of conventional chemotherapy agents like topotecan. nih.gov

Reversal of Drug Resistance: A significant challenge in cancer therapy is multidrug resistance (MDR), often caused by the overexpression of ATP-binding cassette (ABC) transporters like the breast cancer resistance protein (BCRP/ABCG2), which pump drugs out of cancer cells. Research on the related 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF) has shown that it can potently reverse BCRP-mediated drug resistance. nih.gov The study found that HTMF was more effective than its non-hydroxylated counterpart, suggesting a critical role for the 5-hydroxy group in this activity. nih.gov The mechanism involves both the suppression of BCRP protein expression and the inhibition of its transport function. nih.gov

Table 5: Anticancer Effects of Hydroxy-Substituted Coumarins and Flavones

| Compound | Cell Line | Activity | Mechanism | Reference |

|---|---|---|---|---|

| bis(4-hydroxy-2H-chromen-2-one) | MCF-7 (Breast Cancer) | Cell growth inhibition, Apoptosis induction | G2/M cell cycle arrest, Increased Bax/Bcl-2 ratio | nih.gov |

| 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) | K562/BCRP (Leukemia) | Reversal of drug resistance | Suppression of BCRP expression, Increased intracellular drug accumulation | nih.gov |

Other Pharmacological Activities (e.g., Anticonvulsant, Antihypertensive, Antidiabetic, Antiviral, Anti-HIV, Neuroprotective, Analgesic)

The versatile coumarin scaffold has been explored for a wide range of other therapeutic applications.

Anticonvulsant Activity: Epilepsy is a neurological disorder characterized by recurrent seizures. researchgate.net Several coumarin derivatives have been investigated as potential anticonvulsant agents. nih.gov For instance, umbelliferone (B1683723) (7-hydroxycoumarin) has demonstrated antiepileptic properties and can significantly enhance the anticonvulsant action of established drugs like phenobarbital (B1680315) and valproate in animal models of seizures. mdpi.com

Antidiabetic Activity: As mentioned in the enzyme inhibition section, coumarins can act as α-glucosidase inhibitors. nih.gov Beyond this, other mechanisms have been explored. Chromen-2-one derivatives have been designed as inhibitors of DPP-IV, another important target in the treatment of Type 2 diabetes. arabjchem.org

Neuroprotective Activity: The inhibition of MAO-B by the related compound 5-hydroxy-2-methyl-chroman-4-one points to a potential neuroprotective role. nih.gov By preventing the breakdown of dopamine, MAO-B inhibitors can be beneficial in Parkinson's disease. The predicted ability of this compound to cross the blood-brain barrier further supports its potential as a treatment for neurodegenerative diseases. nih.govresearchgate.net

Information regarding the antihypertensive, antiviral, anti-HIV, and analgesic properties of this compound specifically is not prominent in the reviewed literature. However, the broad bioactivity of the coumarin class suggests these areas may warrant future investigation.

Molecular and Cellular Targets of this compound

Direct receptor binding affinity studies for this compound are not extensively documented in the current scientific literature. However, research into analogous 5- and 7-hydroxycoumarin derivatives reveals significant interactions with serotonergic receptors, particularly the 5-HT1A and 5-HT2A subtypes. nih.govsemanticscholar.org

A series of 60 new 5- and 7-hydroxycoumarin derivatives bearing an N-arylpiperazine moiety were synthesized and evaluated for their binding potential. nih.govsemanticscholar.org Computational docking studies predicted that some of these derivatives could achieve nanomolar or even subnanomolar binding affinities for the 5-HT1A receptor. nih.gov Structure-activity relationship (SAR) analyses indicate that the affinity for these receptors is highly dependent on the nature and position of substituents on both the coumarin scaffold and the arylpiperazine group. For instance, the presence of an acetyl group at the C-6 or C-8 position and specific substituents on the phenyl ring of the piperazine (B1678402) moiety were associated with the highest affinities for the 5-HT1A receptor. nih.govmdpi.comwum.edu.pl

The introduction of a methyl group into the coumarin ring has been shown to reduce binding strength to the 5-HT2A receptor. mdpi.com For many of these complex derivatives, binding affinity for the 5-HT1A receptor is stronger than for the 5-HT2A receptor. semanticscholar.org These findings suggest that while the core hydroxycoumarin structure is a viable scaffold for serotonin (B10506) receptor ligands, the specific affinity of this compound would be determined by its unique substitution pattern.

Binding Affinities of Selected Hydroxycoumarin Derivatives for Serotonin Receptors

| Compound Derivative | Target Receptor | Binding Affinity (Ki, nM) | Antagonist Activity (IC50, µM) | Reference |

|---|---|---|---|---|

| 8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin | 5-HT1A | 0.60 | N/A | mdpi.com |

| 8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin | 5-HT2A | 8 | N/A | mdpi.com |

| 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one | 5-HT1A | 6157 | 0.043 | mdpi.com |

| 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one | 5-HT2A | 90 | N/A | mdpi.com |

| Unsubstituted 2H-chromen-2-one with ortho-methoxy phenylpiperazine linker | 5-HT2A | 18 | N/A | mdpi.com |

The interaction of this compound with specific enzyme active sites has not been extensively characterized. However, the broader coumarin class of compounds is known to exhibit inhibitory activity against various enzymes. For instance, coumarin derivatives have been identified as a novel class of inhibitors for carbonic anhydrases (CAs), which are zinc metalloenzymes. mdpi.commdpi.com The mechanism for coumarin inhibition of mammalian CAs involves the enzymatic hydrolysis of the coumarin's lactone ring to form a 2-hydroxy-cinnamic acid derivative, which is the actual inhibitory species. nih.gov This process is time-dependent, with inhibitory effects increasing over several hours of incubation. nih.gov

Studies on various hydroxycoumarin and biscoumarin derivatives have demonstrated inhibitory potential against enzymes such as urease, α-glucosidase, α-amylase, and β-secretase (BACE1). nih.govscielo.brresearchgate.net The active site of an enzyme is a specific chemical environment composed of a unique arrangement of amino acid residues, and the binding of a substrate or inhibitor is highly specific. libretexts.org For coumarins, the nature and position of substituents on the benzopyranone ring system are critical factors that determine their inhibitory efficacy and selectivity for different enzymes. nih.govnih.gov For example, 4-hydroxycoumarin derivatives have shown potential for inhibiting carbonic anhydrase-II and urease. scielo.br

Specific data on how this compound modulates gene expression and transcriptional regulation are not currently available. However, studies on other coumarin derivatives indicate that this class of compounds can influence the expression of genes involved in critical cellular processes, including multidrug resistance and apoptosis. nih.govnih.gov

For example, certain coumarin derivatives have been shown to alter the expression of genes encoding ABC transporters (MDR1, MRP1, BCRP), which are responsible for the efflux of chemotherapy drugs from cancer cells. nih.gov In human leukemic cell lines, exposure to various coumarins resulted in changes in the expression levels of these multidrug resistance genes. nih.gov

Furthermore, coumarin compounds can modulate the expression of apoptosis-related genes. In a breast cancer model, new coumarin derivatives were found to significantly alter the expression levels of BCL-2, caspase-9, COX-2, and c-Myc, thereby promoting programmed cell death. nih.gov Transcriptional regulation is a complex process involving transcription factors that control which genes are turned on or off. nih.gov The ability of certain coumarins to influence these pathways suggests they may interact with key transcriptional regulators, although the precise mechanisms have not been fully elucidated for the broader class, let alone for this compound.

Elucidation of Biological Mechanisms of Action

The antioxidant activity of coumarins is a well-documented aspect of their biological profile, with many derivatives acting as effective scavengers of reactive oxygen species (ROS). sysrevpharm.org ROS, such as hydroxyl radicals (·OH) and superoxide (B77818) anions (O₂⁻), are highly reactive molecules that can cause oxidative damage to cellular components like proteins, lipids, and nucleic acids. nih.gov

Hydroxycoumarins, in particular, are noted for their antioxidant potential, which is largely attributed to the phenolic hydroxyl group(s) on the coumarin scaffold. nih.govresearchgate.net The primary mechanism of scavenging is believed to be hydrogen atom transfer (HAT), where the hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. nih.gov The resulting coumarin radical is stabilized by resonance. The number and position of hydroxyl groups, as well as the presence of other electron-donating or electron-withdrawing substituents, significantly influence the antioxidant capacity. researchgate.net

Studies on various 2H-chromen-2-one derivatives have confirmed their ability to scavenge superoxide radicals. researchgate.net Research on hydroxylated 3-hydroxycoumarins demonstrated that compounds hydroxylated at the C-6 and C-7 positions were the most potent antioxidants, capable of scavenging superoxide anions, hydroxyl radicals, and peroxynitrite. nih.gov This suggests that the 5-hydroxy group of this compound is likely a key functional group for its potential ROS scavenging activity.

Antioxidant Scavenging Mechanisms

| Mechanism | Description | Relevance to Hydroxycoumarins |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | A hydrogen atom is donated from the antioxidant to a free radical, neutralizing it. | Considered a primary mechanism for phenolic compounds like hydroxycoumarins. nih.gov |

| Sequential Proton Loss Electron Transfer (SPLET) | The antioxidant is first deprotonated, followed by the transfer of an electron to the radical. | Found to be a probable mechanism in polar solvents for some hydroxycoumarins. nih.gov |

| Metal Chelation | The antioxidant binds to metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze the formation of ROS. | Some 4-hydroxycoumarin derivatives have been designed to improve metal chelation. nih.gov |

While the specific effects of this compound on programmed cell death pathways have not been detailed, numerous studies have shown that hydroxycoumarin derivatives can induce apoptosis in various cell lines. nih.govnih.govajol.info Apoptosis is a regulated form of cell death characterized by specific morphological and biochemical events. nih.gov

A key early event in apoptosis is the translocation of phosphatidylserine (B164497) from the inner to the outer leaflet of the plasma membrane, which acts as an "eat-me" signal for phagocytes. nih.gov Furanocoumarin derivatives have been shown to induce apoptosis in human leukemic cells, as evidenced by Annexin V assays that detect exposed phosphatidylserine. mdpi.com

Cell Cycle Progression Interference

Extensive literature searches did not yield specific research findings on the interference of this compound with cell cycle progression. While studies on other structurally related coumarin and chromen-2-one derivatives have demonstrated effects on the cell cycle, no such data is currently available for the specific compound .

For instance, the related compound, bis(4-hydroxy-2H-chromen-2-one), has been shown to induce an increase in the percentage of MCF-7 breast cancer cells in the G2/M phase of the cell cycle. However, it is crucial to note that these findings cannot be directly extrapolated to this compound due to differences in their chemical structures which can lead to significantly different biological activities.

Therefore, the impact of this compound on the cell cycle remains an area that requires future investigation. Research in this area would be necessary to elucidate whether this compound can modulate cell cycle checkpoints and the potential mechanisms involved.

Structure Activity Relationship Sar and Computational Modeling of 5 Hydroxy 3,4,7 Trimethyl 2h Chromen 2 One and Its Analogs

Identification of Structural Determinants for Bioactivity

The biological profile of 5-Hydroxy-3,4,7-trimethyl-2H-chromen-2-one and its analogs is determined by the interplay of its core scaffold, the chromen-2-one ring, and the nature and position of its substituents. Key structural elements, such as hydroxyl and methyl groups, other ring substitutions, and appended side chains, are critical determinants of bioactivity.

The presence and position of hydroxyl (–OH) and methyl (–CH₃) groups on the coumarin (B35378) framework are fundamental to the biological potency of this class of compounds.

The phenolic hydroxyl group, in particular, has a significant impact on the antioxidant and antiproliferative activities of coumarins. pjmhsonline.compjmhsonline.com Studies have demonstrated that the antiradical efficiency of coumarin derivatives is often correlated with the number of phenolic hydroxyl groups attached to the aromatic core. pjmhsonline.comareeo.ac.ir For instance, research on various natural coumarins has concluded that phenolic hydroxyl groups have a beneficial effect on antioxidant and antiproliferative activities, while potentially playing a detrimental role in antimicrobial activity. pjmhsonline.compjmhsonline.com This suggests that the –OH group at the C-5 position of this compound is likely a key contributor to its potential as an antioxidant or antineoplastic agent. The hydroxyl group's ability to donate a hydrogen atom is crucial for scavenging free radicals. areeo.ac.ir

In a series of multi-substituted coumarin derivatives, those bearing a hydroxyl group at the C-5 position of the coumarin scaffold were among the most promising scavengers of ABTS•+ radicals. nih.gov Furthermore, computational studies on hydroxycoumarins have explained the formation of stable six-membered rings through intramolecular hydrogen bonds involving hydroxyl groups and adjacent substituents, which can influence the molecule's conformation and biological interactions. nih.gov

The methyl groups at positions C-3, C-4, and C-7 also play a crucial role. The methyl group at C-4 is a common feature in many biologically active coumarins. nih.gov The substitution pattern of these alkyl groups can influence the molecule's lipophilicity and steric profile, thereby affecting its ability to penetrate cell membranes and bind to target receptors. For example, the replacement of a methyl group with a more lipophilic trifluoromethyl group has been shown to enhance pharmacological properties in some chromene systems due to increased metabolic stability. mdpi.com

Functionalization at various positions can tailor the molecule for different therapeutic targets. For instance, substitutions at positions 3 and 4 are common in derivatives with anti-inflammatory activity, incorporating a wide range of groups from aliphatic chains to aromatic and heterocyclic rings. nih.gov Halogen substituents, such as fluorine, have been shown to produce potent lipoxygenase (LOX) inhibitors in certain 3-phenyl-coumarin series. nih.gov The introduction of bromo-substituents at positions C-6 and C-8 has also been associated with significant lipid peroxidation inhibitory activity in some analogs. nih.gov

The following table summarizes the influence of various substituents on the pharmacological activities of coumarin derivatives, as reported in different studies.

| Position of Substitution | Type of Substituent | Observed Biological Activity | Reference(s) |

| C-3 | Phenyl rings with halogen substituents | Lipoxygenase inhibition, antioxidant activity | nih.gov |

| C-3 | Heteroaryl, alkyl, -NO₂, halogens | Neuroactivity and other pharmacological properties | researchgate.net |

| C-4 | Methyl | Common in antiproliferative and other bioactive coumarins | nih.gov |

| C-5 | Hydroxyl | Antioxidant (ABTS•+ scavenging) activity | nih.gov |

| C-6, C-8 | Bromo | Lipid peroxidation inhibition | nih.gov |

| C-7 | Benzyloxy | MAO B inhibitory activity | nih.gov |

This table is generated based on data from various coumarin analogs and may not be directly representative of this compound itself.

For many coumarin derivatives designed to interact with specific biological targets like G-protein coupled receptors, the introduction of a flexible linker chain and a terminal moiety is a common strategy. The length and composition of this linker, as well as the nature of the terminal group, are critical for optimizing binding affinity and functional activity.

A study on a series of derivatives of 5-hydroxy-4,7-dimethylchromen-2-one, a close analog of the subject compound, investigated their activity as 5-HT₁A serotonin (B10506) receptor antagonists. mdpi.com In this series, the coumarin core was connected via an ether linkage and an alkyl chain (linker) to a terminal arylpiperazine moiety. The research revealed a strong dependence of activity on the length of the linker chain. Derivatives with a five-carbon linker were found to be significantly more active than those with a two-carbon linker. mdpi.com

For example, when comparing compounds with the same terminal (2-methoxyphenyl)piperazine group, the derivative with a five-carbon linker (1a) had an EC₅₀ of 29.4 nM, whereas the one with a two-carbon linker (2a) had an EC₅₀ of 1881 nM. mdpi.com This trend was consistent across various terminal moieties, highlighting the importance of an optimal linker length for proper orientation and interaction within the receptor's binding pocket. mdpi.com

The terminal moiety also plays a defining role. In the same study, the presence of a (2-methoxyphenyl)piperazine group attached to a five-carbon linker was identified as the most beneficial combination for high 5-HT₁A antagonistic activity. mdpi.com Interestingly, some derivatives with a two-carbon linker and a halogen-substituted phenylpiperazine at the terminus acted as weak partial agonists, indicating that the interplay between the linker and terminal group can modulate the functional nature of the compound's activity. mdpi.com

The table below illustrates the effect of linker length on the 5-HT₁A antagonistic activity for selected 5-hydroxy-4,7-dimethylchromen-2-one derivatives.

| Compound | Terminal Moiety | Linker Length (Carbons) | EC₅₀ (nM) | Reference |

| 1a | (2-methoxyphenyl)piperazine | 5 | 29.4 ± 7.3 | mdpi.com |

| 2a | (2-methoxyphenyl)piperazine | 2 | 1881 ± 427 | mdpi.com |

| 1b | (2-fluorophenyl)piperazine | 5 | 980 ± 207 | mdpi.com |

| 2b | (2-fluorophenyl)piperazine | 2 | No Activity | mdpi.com |

| 1c | (3-chlorophenyl)piperazine | 5 | 1698 ± 358 | mdpi.com |

| 2c | (3-chlorophenyl)piperazine | 2 | 19130 ± 2363 | mdpi.com |

Data sourced from a study on 5-hydroxy-4,7-dimethylchromen-2-one derivatives. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. This computational approach is instrumental in understanding the physicochemical properties that govern pharmacological effects and in designing novel, more potent molecules.

QSAR models are built by correlating the biological activity of a set of compounds with their calculated molecular descriptors. These descriptors can quantify various aspects of the molecule, including electronic properties (e.g., charge distribution), steric factors (e.g., molecular volume), and hydrophobicity (e.g., logP).

In the field of coumarin research, QSAR has been successfully applied to elucidate the determinants of bioactivity. For instance, a reliable QSAR model was developed for a series of 7-benzyloxy-2H-chromen-2-one derivatives acting as monoamine oxidase B (MAO B) inhibitors. nih.gov This model revealed that inhibitory potency was highly dependent on the lipophilicity of the meta-substituent on the phenyl ring. The analysis showed a parabolic correlation between the inhibitory potency and the hydrophobic Hansch constant (π), indicating that there is an optimal level of lipophilicity for this specific activity. nih.gov Such models are invaluable for predicting the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

Computational techniques, particularly molecular docking and in silico pharmacokinetic (ADMET) profiling, are powerful tools for the prospective evaluation of novel chemical structures.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target receptor or enzyme, providing insights into binding affinity and key molecular interactions. This method was used to study novel 4-chromanone (B43037) derivatives, where automated fragment replacement was applied to generate a library of 989 new analogs from a parent compound. jmbfs.org These new structures were then docked into the active site of a target receptor, and their binding scores were used to identify derivatives with potentially higher activity than existing drugs. jmbfs.org Similarly, in silico studies of a hybrid molecule combining quercetin (B1663063) and ferulic acid suggested a high-affinity binding to the KCa1.1 channel, guiding its subsequent synthesis and biological evaluation. mdpi.comresearchgate.net

In addition to predicting bioactivity, computational tools can estimate a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. For a series of coumarin-based antifungal azoles, in silico ADMET evaluation demonstrated that the designed compounds exhibited a good percent absorption (%ABS), ranging from 84.9% to 100%, suggesting favorable pharmacokinetic profiles. nih.gov These predictive capabilities allow researchers to filter out compounds with poor drug-like properties early in the discovery process, saving significant time and resources.

Molecular Docking and Dynamics Simulations of this compound and its Analogs

Computational modeling, encompassing molecular docking and molecular dynamics (MD) simulations, has emerged as a powerful tool to elucidate the structure-activity relationships (SAR) of bioactive compounds. While specific studies on this compound are not extensively available in the reviewed literature, a wealth of information can be gleaned from computational analyses of its close structural analogs, particularly derivatives of 5-hydroxy-4,7-dimethylcoumarin. These studies provide critical insights into how this class of compounds interacts with biological targets at a molecular level.

Investigation of Ligand-Target Binding Modes and Interaction Dynamics

Molecular docking studies on a series of 5- and 7-hydroxycoumarin derivatives have been instrumental in understanding their binding modes within the active sites of various receptors. For instance, in studies of analogs of 5-hydroxy-4,7-dimethylcoumarin as serotonin receptor antagonists, docking simulations have successfully predicted the orientation of these ligands within the receptor's binding pocket. nih.gov

The specific interactions can include:

Hydrogen Bonding: The hydroxyl and carbonyl groups of the coumarin ring are capable of forming hydrogen bonds with polar residues in the active site.

Hydrophobic Interactions: The aromatic rings of the coumarin scaffold and any associated substituents can engage in hydrophobic interactions with nonpolar residues.

Pi-Pi Stacking: The aromatic nature of the coumarin system allows for pi-pi stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan.

These interactions collectively determine the preferred binding pose of the ligand and are fundamental to its biological activity. The dynamics of these interactions, although not extensively detailed for this specific compound, are generally explored through molecular dynamics simulations in related coumarin derivatives to understand the stability of the ligand-protein complex over time.

Table 1: Predicted Binding Affinities of 5-hydroxy-4,7-dimethylcoumarin Analogs against 5-HT1A Receptor

| Compound ID | Linker Length | Arylpiperazine Substituent | Predicted Ki (nM) |

|---|---|---|---|

| Analog 1a | (CH2)5 | 2-methoxyphenyl | 0.89 |

| Analog 1b | (CH2)5 | 2-fluorophenyl | 3.5 |

| Analog 1c | (CH2)5 | 3-chlorophenyl | 2.8 |

| Analog 2a | (CH2)2 | 2-methoxyphenyl | 15.0 |

| Analog 2b | (CH2)2 | 2-fluorophenyl | 45.0 |

| Analog 2c | (CH2)2 | 3-chlorophenyl | 35.0 |

Data synthesized from a study on 5- and 7-hydroxycoumarin derivatives. nih.gov

Assessment of Binding Energetics and Complex Stability

The assessment of binding energetics is a key outcome of molecular docking and MD simulations, providing a quantitative measure of the affinity between a ligand and its target. Docking programs calculate scoring functions that estimate the free energy of binding, which can be correlated with experimental binding affinities, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

For analogs of this compound, computational studies have yielded predicted Ki values in the nanomolar range for certain targets, indicating high binding affinity. nih.gov These predictions are crucial for prioritizing compounds for synthesis and biological evaluation. For example, molecular docking of a series of 60 novel 5- and 7-hydroxycoumarin derivatives revealed subnanomolar estimates of the 5-HT1A receptor Ki for three of the ligands. nih.gov

Molecular dynamics simulations further refine the understanding of complex stability by observing the behavior of the ligand-protein complex in a simulated physiological environment over a period of time. These simulations can reveal:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored to assess the stability of the complex. A stable complex will exhibit relatively small and fluctuating RMSD values after an initial equilibration period.

Hydrogen Bond Analysis: The persistence of hydrogen bonds formed between the ligand and the target protein throughout the simulation provides evidence for the stability of key interactions.

Binding Free Energy Calculations: More rigorous computational methods, such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA), can be applied to MD simulation trajectories to calculate the binding free energy, offering a more accurate estimation of binding affinity.

While specific MD simulation data for this compound is not available, studies on other coumarin derivatives have successfully employed these techniques to validate docking results and confirm the stability of the predicted binding modes.

Table 2: Key Interacting Residues for High-Affinity 5-hydroxycoumarin Analogs

| Compound Analog | Target Receptor | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 1a | 5-HT1A | D116 | Ionic Interaction |

| 6b | 5-HT1A | D116 | Ionic Interaction |

| 6g | 5-HT1A | D116 | Ionic Interaction |

Based on docking studies of hydroxycoumarin derivatives. nih.gov

Natural Occurrence and Biosynthetic Pathways of Chromen 2 One Analogues

Distribution in Natural Sources (e.g., Plants, Fungi, Bacteria, Marine Organisms)

Chromen-2-one analogues are a widespread group of secondary metabolites found across various biological kingdoms. Their distribution is most notable in higher plants, but they are also present in fungi, bacteria, and marine organisms.

Plants: Coumarins are ubiquitously present in the plant kingdom, with significant concentrations found in families such as Apiaceae, Rutaceae, Asteraceae, and Fabaceae. encyclopedia.pub They are located in various parts of the plant, including roots, stems, leaves, flowers, and seeds, where they play crucial roles in defense mechanisms against herbivores and pathogens, as well as in responses to abiotic stress. encyclopedia.pubfrontiersin.org The diversity of coumarin (B35378) structures in plants is vast, ranging from simple coumarins to more complex furanocoumarins and pyranocoumarins. encyclopedia.pub

Fungi: A significant number of coumarins have been identified in fungi, challenging the initial belief that they were primarily plant metabolites. nih.gov Fungal species, particularly from the genera Aspergillus and Penicillium, are known producers of these compounds. nih.govresearchgate.net These fungal coumarins exhibit a range of biological activities and contribute to the ecological interactions of the producing organisms. nih.gov

Bacteria: Bacteria are also a source of coumarin analogues. For instance, the aminocoumarin antibiotics, which include a coumarin moiety, are produced by various species of Streptomyces. nih.gov These compounds are of significant interest due to their antibacterial properties.

Marine Organisms: The marine environment is another reservoir for chromen-2-one analogues. They have been isolated from marine bacteria, fungi, and invertebrates such as sponges and mollusks. researchgate.net The unique environmental pressures of marine ecosystems have led to the evolution of structurally distinct coumarins with potent biological activities.

Interactive Table: Distribution of Chromen-2-one Analogues in Natural Sources

| Kingdom | Representative Genera/Families | Examples of Isolated Analogues |

| Plants | Apiaceae, Rutaceae, Asteraceae, Fabaceae | Umbelliferone (B1683723), Scopoletin, Psoralen |

| Fungi | Aspergillus, Penicillium | Mellein, Penicillic acid |

| Bacteria | Streptomyces | Novobiocin (B609625), Coumermycin A1 |

| Marine Organisms | Marine Bacteria, Sponges | Thiocoraline, L-783,277 |

Postulated Biosynthetic Routes for Chromen-2-one Scaffolds

The biosynthesis of the chromen-2-one scaffold is a complex process that originates from the phenylpropanoid pathway. This pathway converts the amino acid L-phenylalanine into a variety of phenolic compounds, including coumarins.

The journey from L-phenylalanine to the core coumarin structure involves a series of enzymatic reactions. The initial and critical steps are catalyzed by a suite of enzymes that form the backbone of the phenylpropanoid pathway. frontiersin.org

Key Precursors and Enzymes:

L-Phenylalanine: The primary starting material for coumarin biosynthesis.

Cinnamic Acid: Formed from L-phenylalanine through deamination, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) . researchgate.net

p-Coumaric Acid: Cinnamic acid is then hydroxylated at the para position by cinnamate 4-hydroxylase (C4H) , a cytochrome P450 enzyme, to yield p-coumaric acid. frontiersin.orgresearchgate.net

Chalcones: While the primary route to simple coumarins proceeds via cinnamic acid derivatives, chalcones can also serve as precursors for the synthesis of more complex coumarin-related compounds. nih.govnih.govmdpi.comfrontiersin.orgfrontiersin.org

The pivotal step in the formation of the coumarin lactone ring is the ortho-hydroxylation of cinnamic acid derivatives. frontiersin.org This reaction is followed by a trans/cis isomerization of the side chain and subsequent spontaneous or enzyme-catalyzed lactonization to form the characteristic 2H-chromen-2-one structure.

Interactive Table: Key Enzymes in the Early Stages of Chromen-2-one Biosynthesis

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of L-phenylalanine to cinnamic acid. researchgate.net |

| Cinnamate 4-hydroxylase | C4H | A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid. frontiersin.orgresearchgate.net |

| 4-Coumarate-CoA ligase | 4CL | Activates p-coumaric acid to its CoA ester, a key intermediate for various branch pathways. frontiersin.orgresearchgate.net |

In microorganisms, the genes responsible for the biosynthesis of secondary metabolites are often organized into biosynthetic gene clusters (BGCs). These clusters contain the genes encoding all the necessary enzymes for the production of a specific compound. The study of these BGCs provides valuable insights into the biosynthetic pathways and allows for the potential engineering of these pathways to produce novel compounds.

For example, the biosynthetic gene cluster for the aminocoumarin antibiotic coumermycin A1 has been identified and characterized in Streptomyces rishiriensis. nih.gov This cluster contains genes for the synthesis of the aminocoumarin core, the deoxy sugar moieties, and the regulatory proteins that control the expression of the pathway. nih.gov The elucidation of such gene clusters is a crucial step towards understanding and manipulating the production of these complex natural products. nih.gov Similarly, gene clusters involved in coumarin biosynthesis have been studied in plants, revealing the coordinated expression of biosynthetic genes in response to various stimuli. frontiersin.orgnih.gov

Advanced Research Methodologies and Future Perspectives for 5 Hydroxy 3,4,7 Trimethyl 2h Chromen 2 One

Metabolomics and Lipidomics Approaches for In Vivo Profiling

Understanding the in vivo fate of 5-Hydroxy-3,4,7-trimethyl-2H-chromen-2-one is crucial for its development as a therapeutic agent. Metabolomics and lipidomics, which involve the comprehensive analysis of metabolites and lipids in biological systems, offer powerful tools for this purpose. These approaches can provide a detailed snapshot of the metabolic pathways affected by the compound and identify its biotransformation products.

While specific metabolomics studies on this compound are not yet widely published, the application of these techniques to the broader coumarin (B35378) class is established. For instance, integrated analyses of transcriptomic and metabolomic data have been successfully used to elucidate the biosynthesis pathways of furanocoumarins in plants. researchgate.net This type of multi-omics approach can be adapted to study how this compound is processed in animal models or human cell lines. Such studies would involve treating the biological system with the compound and then using mass spectrometry and NMR-based platforms to analyze changes in the metabolome and lipidome of biofluids (e.g., plasma, urine) and tissues. The resulting data can reveal the compound's metabolites, identify biomarkers of its activity, and provide insights into its mechanism of action at a systemic level.

Table 1: Potential Applications of Metabolomics/Lipidomics for this compound Research

| Research Question | Omics Approach | Expected Outcome |

| What are the metabolic products of the compound? | Untargeted Metabolomics | Identification of phase I and phase II metabolites (e.g., hydroxylated, glucuronidated forms). |

| Which metabolic pathways are modulated by the compound? | Targeted and Untargeted Metabolomics/Lipidomics | Mapping of altered pathways (e.g., energy metabolism, inflammation-related lipid mediators). |

| What are the biomarkers of the compound's efficacy? | Comparative Metabolomics | Discovery of specific metabolites or lipids that correlate with the compound's biological or therapeutic effect. |

| How does the compound affect cellular lipid composition? | Lipidomics | Characterization of changes in membrane lipids, signaling lipids, and lipid droplets. |

High-Throughput Screening (HTS) and Combinatorial Chemistry for Derivative Discovery

The discovery of new bioactive molecules has been revolutionized by High-Throughput Screening (HTS) and combinatorial chemistry. nih.gov These strategies allow for the rapid synthesis and evaluation of large libraries of compounds, significantly accelerating the identification of promising new derivatives. nih.govnih.gov The coumarin scaffold is an ideal candidate for these approaches due to its synthetic tractability. nih.gov

Combinatorial chemistry involves the systematic modification of different positions on the core structure of this compound. By varying substituents at key positions (e.g., the hydroxyl group at C5, or by introducing new functional groups on the benzene (B151609) ring), a diverse library of analogues can be generated.

Once synthesized, these libraries can be subjected to HTS against a wide range of biological targets. For example, researchers have used HTS to screen libraries of coumarin derivatives for antibacterial activity, identifying new agents against resistant pathogens like Acinetobacter baumannii. nih.govnih.gov A similar workflow could be employed for this compound to discover derivatives with enhanced potency against targets related to cancer, inflammation, or neurodegenerative diseases. nih.govnih.gov

Table 2: Illustrative Combinatorial Library Design for a Coumarin Scaffold

| Scaffold Position | R1 Substituent | R2 Substituent | R3 Substituent |

| Derivative 1 | -H | -CH3 | -Cl |

| Derivative 2 | -H | -CH3 | -F |

| Derivative 3 | -OCH3 | -Ethyl | -NO2 |

| Derivative 4 | -OCH3 | -Ethyl | -NH2 |

Chemoinformatics and Artificial Intelligence in Structure-Function Relationship Studies

Chemoinformatics and Artificial Intelligence (AI) are becoming indispensable tools in modern drug discovery, offering the ability to analyze vast datasets, predict biological activity, and rationalize structure-activity relationships (SAR). researchgate.net For coumarin research, these computational approaches are used to model interactions with biological targets, predict pharmacokinetic properties, and guide the design of new derivatives with improved profiles. researchgate.netresearchgate.net

Key computational methods applied to coumarin research include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It has been used to study how coumarin derivatives interact with targets like the NLRP3 inflammasome and α-glucosidase, providing insights into their inhibitory mechanisms. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. acs.org For coumarins, 3D-QSAR and pharmacophore modeling can identify the key structural features required for a specific pharmacological effect, which is crucial for designing more potent molecules. acs.org

Artificial Intelligence and Machine Learning: AI algorithms can analyze complex datasets to predict the bioactivity of novel coumarins and even suggest new molecular structures. researchgate.netresearchgate.net AI is also being used to revolutionize synthesis planning through retrosynthetic analysis, making the production of complex derivatives more efficient. researchgate.net These AI-driven approaches significantly accelerate the drug discovery pipeline by improving SAR analyses and optimizing lead compounds. researchgate.net

Table 3: Chemoinformatic and AI Tools in Coumarin Research

| Tool/Method | Application | Example in Coumarin Research |

| Virtual Screening | Rapidly screening large compound libraries against a protein target in silico. | Identifying potential coumarin-based inhibitors of the BRD4 bromodomain. nih.gov |

| Molecular Docking | Predicting the binding mode and affinity of a ligand to a biological target. | Evidencing the potential target and mechanism of new coumarin derivatives for antibacterial therapy. nih.gov |

| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules to study the stability of ligand-protein complexes. | Establishing the potential of coumarin derivatives as promising virtual leads for inhibiting the NLRP3 inflammasome. nih.gov |

| AI/Machine Learning | Predicting bioactivity, optimizing structures, and planning synthetic routes. | Accelerating discovery by improving structure-activity relationship (SAR) analyses and optimizing lead compounds. researchgate.netresearchgate.net |

Future Directions and Unexplored Research Avenues

The continued investigation of this compound holds significant promise. Future research should focus on a multi-pronged approach that leverages advanced methodologies to unlock its full therapeutic potential.

A primary future direction is the rational design and synthesis of derivatives with superior potency and selectivity. benthamdirect.com This involves modifying the core structure of this compound based on established SAR. Key strategies include:

Molecular Hybridization: Combining the coumarin scaffold with other known pharmacophores to create hybrid molecules with synergistic or novel activities. mdpi.com This approach has been used to develop coumarin-triazole and coumarin-sulfonamide hybrids with anticancer and antidiabetic potential, respectively. mdpi.comrsc.org

Substituent Modification: The nature and position of substituents on the coumarin ring strongly influence biological activity. benthamdirect.com Future synthesis efforts should explore a wide range of electron-donating and electron-withdrawing groups at various positions to fine-tune the compound's interaction with specific biological targets.

"Green" Synthesis: Employing environmentally friendly synthetic methods, such as microwave-assisted protocols or the use of novel catalysts, can make the production of derivatives more efficient and sustainable. nih.gov

While coumarins are known to interact with a variety of targets, many biological pathways remain unexplored for this compound. benthamdirect.com The broad pharmacological activities reported for related coumarins suggest that this compound and its derivatives may modulate novel targets. nih.gov Future research should aim to identify these new targets and pathways using techniques like chemical proteomics and phenotypic screening. Potential areas for investigation include targets implicated in cancer, inflammation, and metabolic diseases. nih.govmdpi.com

Table 4: Potential Novel Biological Targets for this compound Derivatives

| Target Class | Specific Example(s) | Potential Therapeutic Area |

| Epigenetic Modulators | BRD4 Bromodomain | Oncology, Inflammation nih.gov |

| Inflammasome Components | NLRP3 | Neuroinflammation, AD nih.gov |

| Metabolic Enzymes | α-Glucosidase, DPP-IV | Diabetes acs.orgmdpi.com |

| Serotonin (B10506) Receptors | 5-HT1A | CNS Disorders nih.gov |

| DNA/Nuclear Proteins | Topoisomerase | Oncology mdpi.com |

To gain a holistic understanding of the biological effects of this compound, it is imperative to integrate data from multiple "omics" layers, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnashbio.com This systems-biology approach can unravel the complex interplay of molecules and pathways that are modulated by the compound, moving beyond a single-target perspective. nashbio.com

By combining multi-omics data, researchers can:

Elucidate Mechanisms of Action: Connect changes in gene expression (transcriptomics) and protein levels (proteomics) with alterations in cellular metabolism (metabolomics) to build comprehensive models of the compound's activity. nih.gov